molecular formula C7H15ClO B14366339 3-Ethylpentan-3-yl hypochlorite CAS No. 93368-97-9

3-Ethylpentan-3-yl hypochlorite

Cat. No.: B14366339
CAS No.: 93368-97-9
M. Wt: 150.64 g/mol
InChI Key: OEQLMKJHIISBLR-UHFFFAOYSA-N
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Description

3-Ethylpentan-3-yl hypochlorite is a tertiary hypochlorite ester characterized by a hypochlorite group (-OCl) bonded to a tertiary carbon within a branched alkyl framework (3-ethylpentan-3-yl). Its molecular structure imparts distinct physicochemical properties, such as enhanced steric hindrance and stability compared to linear or primary/secondary hypochlorite esters.

Applications of tertiary hypochlorite esters like this compound may include use as oxidizing agents in organic synthesis or as intermediates in specialty chemical production.

Properties

CAS No.

93368-97-9

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

3-ethylpentan-3-yl hypochlorite

InChI

InChI=1S/C7H15ClO/c1-4-7(5-2,6-3)9-8/h4-6H2,1-3H3

InChI Key

OEQLMKJHIISBLR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)OCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylpentan-3-yl hypochlorite typically involves the reaction of 3-ethylpentan-3-ol with a chlorinating agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the hypochlorite compound. The general reaction can be represented as follows:

3-Ethylpentan-3-ol+NaOCl3-Ethylpentan-3-yl hypochlorite+NaOH\text{3-Ethylpentan-3-ol} + \text{NaOCl} \rightarrow \text{this compound} + \text{NaOH} 3-Ethylpentan-3-ol+NaOCl→3-Ethylpentan-3-yl hypochlorite+NaOH

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpentan-3-yl hypochlorite undergoes various chemical reactions, including:

    Oxidation: The hypochlorite group can act as an oxidizing agent, facilitating the oxidation of other compounds.

    Substitution: The hypochlorite group can be substituted by other nucleophiles, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding alcohols or ketones, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

3-Ethylpentan-3-yl hypochlorite has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It can be used in biochemical assays to study the effects of hypochlorite on biological molecules.

    Medicine: Research into its potential use as a disinfectant or antiseptic is ongoing.

    Industry: It is used in the production of certain chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethylpentan-3-yl hypochlorite involves the release of hypochlorite ions, which can react with various substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, hypochlorite ions can oxidize cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Hypochlorite esters vary significantly in reactivity, stability, and physical properties based on their alkyl chain length, branching, and substitution patterns. Below is a detailed comparison of 3-ethylpentan-3-yl hypochlorite with structurally related compounds.

Structural Analogues and Key Properties

Compound Name Alkyl Chain Type Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Stability Reactivity Profile
This compound Tertiary, branched ~164.6 ~120–140 (estimated) Low High Slow nucleophilic substitution; favors elimination
Methyl hypochlorite Primary, linear 80.5 ~12–15 Moderate Low Rapid decomposition; highly reactive
Ethyl hypochlorite Primary, linear 94.5 ~35–40 Moderate Moderate Reactive in substitution reactions
tert-Butyl hypochlorite Tertiary, branched 137.0 ~100–110 Low High Stable; selective oxidizer
n-Pentyl hypochlorite Primary, linear 136.0 ~150–160 Very low Moderate Moderate reactivity
Notes:

Boiling Point : Tertiary hypochlorites (e.g., 3-ethylpentan-3-yl and tert-butyl) exhibit higher boiling points than methyl or ethyl hypochlorites due to increased molecular weight and branching, which reduces volatility .

Solubility : Branched tertiary hypochlorites are less water-soluble than linear analogues, a trend consistent with alkyl halides (e.g., 3-chloro-3-ethylpentane vs. 1-chlorohexane) .

Stability and Reactivity : Tertiary hypochlorites are more stable but less reactive in nucleophilic substitution reactions compared to primary analogues. For example, this compound likely undergoes E2 elimination rather than SN2 substitution, similar to tertiary alkyl halides .

Functional Comparisons

  • Propyl hypochlorite, for instance, shows comparable efficacy to methyl and ethyl esters, but its applications depend on solubility and stability requirements .
  • Synthetic Utility : The tertiary structure of this compound may make it preferable for reactions requiring selective oxidation without rapid decomposition, whereas methyl hypochlorite’s high reactivity limits its utility in controlled syntheses .

Stability Studies

Tertiary hypochlorites like this compound demonstrate superior thermal stability. For example, tert-butyl hypochlorite decomposes at temperatures above 110°C, whereas methyl hypochlorite decomposes explosively at room temperature . This stability aligns with observations in tertiary alkyl halides, where steric hindrance slows reaction kinetics .

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